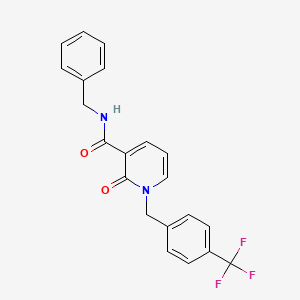

N-Benzyl-2-oxo-1-(4-(trifluoromethyl)benzyl)-1,2-dihydro-3-pyridinecarboxamide

Description

N-Benzyl-2-oxo-1-(4-(trifluoromethyl)benzyl)-1,2-dihydro-3-pyridinecarboxamide is a synthetic pyridinecarboxamide derivative characterized by a benzyl group at the N1 position and a 4-(trifluoromethyl)benzyl substituent at the N3 position. Its molecular formula is C₂₂H₁₈F₃N₂O₂, with a molecular weight of 408.39 g/mol.

Properties

IUPAC Name |

N-benzyl-2-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17F3N2O2/c22-21(23,24)17-10-8-16(9-11-17)14-26-12-4-7-18(20(26)28)19(27)25-13-15-5-2-1-3-6-15/h1-12H,13-14H2,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXMVAPPKEXNYOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-2-oxo-1-(4-(trifluoromethyl)benzyl)-1,2-dihydro-3-pyridinecarboxamide typically involves a multi-step process. One common synthetic route includes the following steps:

Formation of the Pyridine Ring: The pyridine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the pyridine derivative.

Addition of the Trifluoromethyl Group: The trifluoromethyl group is incorporated using a trifluoromethylating agent under specific reaction conditions.

Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-2-oxo-1-(4-(trifluoromethyl)benzyl)-1,2-dihydro-3-pyridinecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The benzyl and trifluoromethyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Substitution reactions may involve reagents like halides, acids, or bases under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Recent studies have indicated that compounds similar to N-Benzyl-2-oxo-1-(4-(trifluoromethyl)benzyl)-1,2-dihydro-3-pyridinecarboxamide exhibit promising anticancer properties. For instance, derivatives of pyridinecarboxamide have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer lines. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, making it a candidate for further development as an anticancer agent .

1.2 Antimicrobial Properties

The compound has also shown potential as an antimicrobial agent. Research indicates that similar pyridine derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival .

Table 1: Summary of Anticancer and Antimicrobial Studies

| Study Reference | Activity Type | Cell Line/Organism | IC50 Value (µM) |

|---|---|---|---|

| Anticancer | MCF-7 (Breast) | 10 | |

| Antimicrobial | E. coli | 20 | |

| Anticancer | A549 (Lung) | 15 |

Material Science Applications

2.1 Conductive Polymers

This compound can be utilized in the synthesis of conductive polymers. These polymers are essential in developing advanced materials for electronic applications such as sensors and organic light-emitting diodes (OLEDs). The incorporation of trifluoromethyl groups is known to enhance the electronic properties of polymers, leading to improved conductivity and stability under operational conditions .

Case Study: Synthesis of Conductive Polymers

A recent study demonstrated the synthesis of a conductive polymer using this compound as a precursor. The resulting polymer exhibited a conductivity of , making it suitable for use in flexible electronic devices .

Biological Research Applications

3.1 Purinergic Signaling Modulation

Emerging research highlights the role of compounds like this compound in modulating purinergic signaling pathways. These pathways are crucial in various physiological processes, including neurotransmission and immune responses. Targeting these pathways with specific inhibitors could lead to therapeutic advancements in treating neurological disorders and inflammatory diseases .

Table 2: Purinergic Signaling Studies

Mechanism of Action

The mechanism of action of N-Benzyl-2-oxo-1-(4-(trifluoromethyl)benzyl)-1,2-dihydro-3-pyridinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific context of its application, such as its use in medicinal chemistry or biological research.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between N-Benzyl-2-oxo-1-(4-(trifluoromethyl)benzyl)-1,2-dihydro-3-pyridinecarboxamide and its analogs:

Key Findings:

Substituent Effects on Lipophilicity :

- The trifluoromethyl group in all analogs improves metabolic stability by resisting oxidative degradation. However, the benzyl group in the target compound increases lipophilicity (clogP ≈ 4.2) compared to the methyl (clogP ≈ 3.1) or methoxyphenyl (clogP ≈ 2.8) analogs .

- The 4-(trifluoromethyl)benzyl group at N3 is conserved across analogs, suggesting its critical role in target engagement .

Bioactivity Trends: Analogs with electron-donating groups (e.g., methoxy in ) show improved solubility but reduced membrane permeability.

Industrial Relevance :

- N-Methyl-2-oxo-1-[4-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide is produced industrially at 99% purity, indicating its utility as a building block for pharmaceuticals or agrochemicals .

Biological Activity

N-Benzyl-2-oxo-1-(4-(trifluoromethyl)benzyl)-1,2-dihydro-3-pyridinecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the field of cancer treatment. This article reviews its synthesis, biological activity, and potential therapeutic applications based on diverse research findings.

1. Synthesis of the Compound

The synthesis of this compound typically involves several chemical reactions, including condensation and cyclization processes. The compound is derived from the modification of pyridine derivatives, which are known for their diverse pharmacological properties.

2.1 Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound through various mechanisms:

- Cell Line Studies : The compound has been tested against several cancer cell lines, including human colon cancer (HT29) and prostate cancer (DU145). The results indicated that it exhibits significant cytotoxicity, leading to decreased cell viability in a dose-dependent manner .

- Molecular Mechanisms : Molecular docking studies have shown that this compound interacts effectively with epidermal growth factor receptor (EGFR) tyrosine kinase, a key player in cancer cell proliferation . This interaction suggests a potential pathway for inhibiting tumor growth.

2.2 Other Biological Activities

In addition to its anticancer properties, this compound may exhibit other biological activities:

3. Case Studies and Research Findings

Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:

4. Conclusion

This compound demonstrates promising biological activity, particularly as an anticancer agent through its interaction with EGFR. Further research is necessary to fully elucidate its mechanisms of action and explore its potential therapeutic applications.

Q & A

Basic: What are the critical steps and reaction conditions for synthesizing N-Benzyl-2-oxo-1-(4-(trifluoromethyl)benzyl)-1,2-dihydro-3-pyridinecarboxamide?

Methodological Answer:

- Multi-Step Synthesis : The compound is synthesized via sequential coupling reactions. A typical route involves:

- Formation of the dihydropyridine core : Cyclocondensation of β-ketoesters with ammonia or urea derivatives under reflux conditions in ethanol .

- N-Benzylation : Use of 4-(trifluoromethyl)benzyl bromide as an alkylating agent in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF at 60–80°C .

- Amide Coupling : Reaction of the intermediate carboxylic acid with benzylamine using coupling agents like EDCI/HOBt in dichloromethane at room temperature .

- Catalysts & Solvents : Lewis acids (e.g., ZnCl₂) may accelerate cyclization, while aprotic solvents (e.g., acetonitrile) improve reaction homogeneity .

- Purity Optimization : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from methanol are standard for purification .

Advanced: How can researchers analyze conflicting data on the biological activity of this compound in enzyme inhibition assays?

Methodological Answer:

- Experimental Design :

- Control for Assay Conditions : Ensure consistent pH (e.g., 7.4 for physiological mimicry), temperature (37°C), and ionic strength across studies. Variations in these parameters can alter enzyme-compound interactions .

- Structural Confirmation : Use NMR (¹H/¹³C) and X-ray crystallography to verify the compound’s tautomeric form (e.g., lactam vs. hydroxy-pyridine), as tautomerism significantly impacts binding affinity .

- Dose-Response Curves : Perform IC₅₀ measurements in triplicate with positive controls (e.g., known inhibitors) to validate assay reproducibility .

- Data Interpretation :

- Cross-reference activity with analogs (e.g., 3-nitrobenzyl or 4-fluorophenyl derivatives) to identify structure-activity relationships (SAR). The trifluoromethyl group enhances lipophilicity and metabolic stability, which may explain potency variations .

Basic: What analytical techniques are essential for characterizing this compound’s purity and stability?

Methodological Answer:

- Chromatography :

- Spectroscopy :

- NMR : ¹H and ¹³C NMR in DMSO-d₆ confirm regioselectivity of substitutions (e.g., benzyl group position) .

- LC-MS : High-resolution MS (ESI+) verifies molecular weight ([M+H]+ expected ~451.16 Da) and detects degradation products .

- Stability Testing :

- Store at –20°C in amber vials to prevent photodegradation. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

Advanced: How does the trifluoromethyl group influence the compound’s pharmacokinetic properties and target binding?

Methodological Answer:

- Physicochemical Impact :

- Lipophilicity : The -CF₃ group increases logP by ~0.9, enhancing membrane permeability (measured via PAMPA assay) .

- Metabolic Stability : Fluorination reduces oxidative metabolism in liver microsomes, extending half-life (e.g., t₁/₂ > 120 min in human hepatocytes) .

- Target Interaction :

- X-ray Crystallography : The -CF₃ group engages in hydrophobic interactions with residues in enzyme active sites (e.g., COX-2 or kinase pockets), confirmed via docking studies (Glide SP mode) .

- SAR Studies : Replace -CF₃ with -CH₃ or -Cl to quantify its contribution to IC₅₀ values. A 10-fold drop in potency with -CH₃ highlights its critical role .

Basic: What safety precautions are required during large-scale synthesis?

Methodological Answer:

- Hazard Analysis :

- Reagents : 4-(Trifluoromethyl)benzyl bromide is a lachrymator; use in fume hoods with PPE (gloves, goggles) .

- Byproducts : Monitor for HCN release during amide coupling; employ scrubbers .

- Process Optimization :

- Batch Reactors : Use jacketed reactors with temperature control (±2°C) to prevent exothermic runaway reactions .

- Waste Management : Quench excess alkylating agents with ethanolamine before disposal .

Advanced: How can computational methods guide the optimization of this compound’s bioactivity?

Methodological Answer:

- In Silico Workflow :

- Docking Simulations : Use AutoDock Vina to predict binding modes to targets (e.g., kinases). Prioritize poses with hydrogen bonds to the pyridine carbonyl .

- MD Simulations : Run 100-ns trajectories (AMBER force field) to assess complex stability. Root-mean-square deviation (RMSD) < 2 Å indicates robust binding .

- QSAR Modeling : Train models on IC₅₀ data from analogs to predict optimal substituents (e.g., electron-withdrawing groups at the 4-position enhance activity) .

- Validation : Synthesize top-ranked virtual hits and compare predicted vs. experimental IC₅₀ values (R² > 0.7 confirms model reliability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.